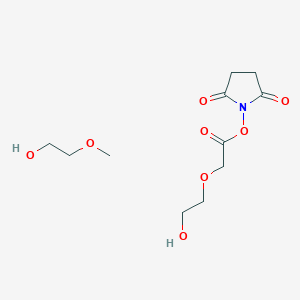
Mono-methyl polyethylene glycol 5'000acetic acid N-succinimidyl ester
Descripción general
Descripción
Mono-methyl polyethylene glycol 5’000acetic acid N-succinimidyl ester is a chemical compound widely used in various scientific fields. It is known for its ability to modify proteins and other molecules, enhancing their stability and solubility. This compound is particularly valuable in bioconjugation and drug delivery applications due to its unique properties.
Mecanismo De Acción
Target of Action
The primary target of Methoxypolyethylene glycol 5,000 acetic acid N-succinimidyl ester, also known as mPEG-SCM, 10K, is the amino groups of proteins or other biomolecules . This compound is often used in the field of bioconjugation, where it forms a covalent bond with these amino groups .
Mode of Action
mPEG-SCM, 10K, is an active ester of methoxypolyethylene glycol (mPEG) and acetic acid N-succinimidyl ester . It reacts with the amino groups of proteins or other biomolecules to form a stable amide bond . This reaction typically occurs at room temperature and within a pH range of 7-8.
Biochemical Pathways
The biochemical pathways affected by mPEG-SCM, 10K, are largely dependent on the specific biomolecule it is conjugated to. In general, the conjugation of mPEG to a biomolecule can alter its properties, such as solubility, stability, and immunogenicity . This can, in turn, affect various biochemical pathways in which the biomolecule is involved.
Pharmacokinetics
PEGylation can increase the molecule’s stability, prolong its circulation time in the body, and reduce its immunogenicity .
Result of Action
The result of mPEG-SCM, 10K’s action is the formation of a stable covalent bond with the amino groups of proteins or other biomolecules . This can lead to changes in the properties of the biomolecule, such as increased solubility, stability, and reduced immunogenicity . The specific molecular and cellular effects depend on the nature of the biomolecule that mPEG-SCM, 10K, is conjugated to.
Action Environment
The action of mPEG-SCM, 10K, can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the reaction between mPEG-SCM, 10K, and the amino groups of proteins or other biomolecules . Additionally, the presence of other reactive groups can potentially interfere with the reaction .
Análisis Bioquímico
Biochemical Properties
Methoxypolyethylene glycol 5,000 acetic acid N-succinimidyl ester is known to react with primary amine groups at pH 710 to form a stable amide bond . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules, modifying their properties and potentially influencing their interactions with other molecules .
Cellular Effects
The effects of Methoxypolyethylene glycol 5,000 acetic acid N-succinimidyl ester on cells and cellular processes are largely dependent on the specific biomolecules it interacts with. By modifying these biomolecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methoxypolyethylene glycol 5,000 acetic acid N-succinimidyl ester involves the formation of stable amide bonds with primary amine groups on biomolecules . This can result in changes in the properties of these biomolecules, potentially influencing their activity, their interactions with other molecules, and their roles in cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mono-methyl polyethylene glycol 5’000acetic acid N-succinimidyl ester is synthesized through a series of chemical reactionsThe reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of mono-methyl polyethylene glycol 5’000acetic acid N-succinimidyl ester follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions: Mono-methyl polyethylene glycol 5’000acetic acid N-succinimidyl ester undergoes various chemical reactions, including:
Substitution Reactions: The N-succinimidyl ester group is highly reactive and can be substituted with amines, forming stable amide bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide or acetonitrile, under mild temperature conditions.
Hydrolysis: This reaction occurs readily in water or buffer solutions at neutral to slightly basic pH.
Major Products Formed:
Substitution Reactions: The major products are amide derivatives of mono-methyl polyethylene glycol.
Hydrolysis: The primary products are mono-methyl polyethylene glycol and acetic acid.
Aplicaciones Científicas De Investigación
Mono-methyl polyethylene glycol 5’000acetic acid N-succinimidyl ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of bioconjugates and polymeric materials.
Biology: The compound is employed in the modification of proteins and peptides to enhance their stability and solubility.
Medicine: It is utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound finds applications in the production of advanced materials and coatings.
Comparación Con Compuestos Similares
- Methoxypolyethylene glycol 5’000 propionic acid N-succinimidyl ester
- Methoxypolyethylene glycol succinate N-hydroxysuccinimide
- Methoxypolyethylene glycol 1’000 propionic acid
Uniqueness: Mono-methyl polyethylene glycol 5’000acetic acid N-succinimidyl ester is unique due to its specific molecular structure, which provides a balance of hydrophilicity and reactivity. This makes it particularly effective in modifying proteins and other biomolecules without significantly altering their native properties .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate;2-methoxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6.C3H8O2/c10-3-4-14-5-8(13)15-9-6(11)1-2-7(9)12;1-5-3-2-4/h10H,1-5H2;4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXRHTOXAYVBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO.C1CC(=O)N(C1=O)OC(=O)COCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746885 | |
| Record name | 1-{[(2-Hydroxyethoxy)acetyl]oxy}pyrrolidine-2,5-dione--2-methoxyethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92451-01-9 | |
| Record name | 1-{[(2-Hydroxyethoxy)acetyl]oxy}pyrrolidine-2,5-dione--2-methoxyethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


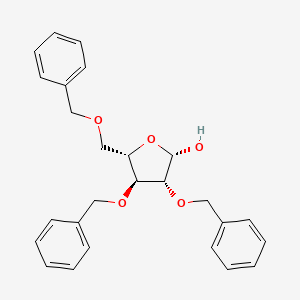

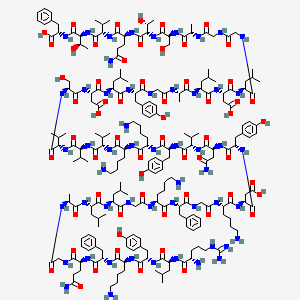
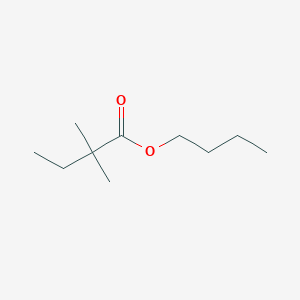
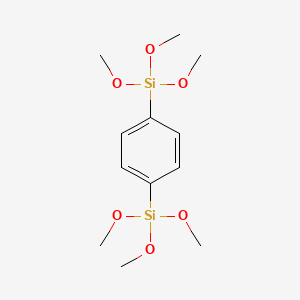
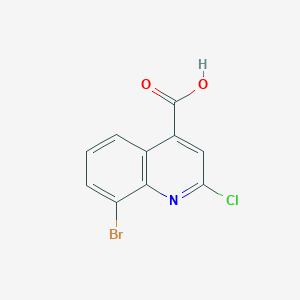

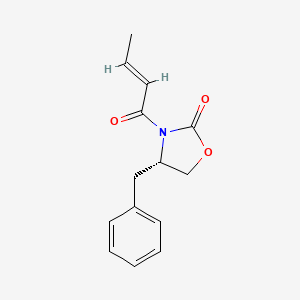
![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)
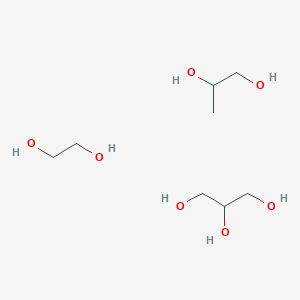
![10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3068916.png)
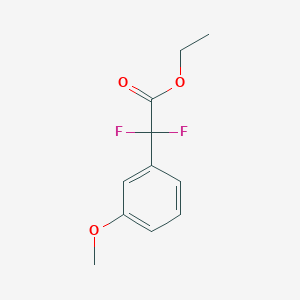
![1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B3068925.png)
![5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3068927.png)
